Methyl 4-nitro-3-(piperidin-1-yl)benzoate - 1272756-51-0

Methyl 4-nitro-3-(piperidin-1-yl)benzoate

Catalog Number: EVT-1712666
CAS Number: 1272756-51-0
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R,4S)-1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one ((3R,4S)-9d)

  • Compound Description: (3R,4S)-9d is a compound identified as a potent analgesic with ED50 values of 0.54 mg/kg and 0.021 mg/kg in hot plate and antiwrithing models, respectively []. It elicits analgesic effects via its active metabolite, (3R,4S)-10a [].

4-N-(4-hydroxy-3-((piperidin-1-yl)methyl) phenyl)acetamide (HL)

  • Compound Description: HL is a Mannich base utilized as a ligand in the synthesis of copper(II) and iron(III) complexes []. These complexes demonstrated notable activity in oxidizing 3,5-di-tert-butylcatechol under aerobic conditions [].

(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound is a boric acid ester intermediate characterized by a benzene ring []. It was synthesized through a three-step substitution reaction [].

4-Nitro-3-{[4-(4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]imino}-1,3-dihydro-2H-indol-2-one (L)

  • Compound Description: L is a Schiff base synthesized from the reaction of 3-amino-5(4-hydroxypheny-2-methyl -3, 5dihydro4H-imidazol-4-one with 5-nitroisatine []. This compound was then used to form complexes with heavy metal ions, including Pd(II), Ru(III), Rh(III), Au(III) and Pt(IV) []. These complexes exhibited antibacterial activity against Klebsiella pneumoniae, Staphylococcus aureus and Shigella flexneri [].

1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone

  • Compound Description: This compound series represents novel structures synthesized and evaluated for anti-inflammatory activity []. They were tested in vitro using the HRBC membrane stabilization method and in vivo through the carrageenin-induced rat paw oedema model [].

Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate

  • Compound Description: This compound was synthesized and characterized for the first time using various spectroscopic techniques, including 1H, 13C NMR, high-resolution mass spectra, and single-crystal X-ray diffraction [].

5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one

  • Compound Description: This compound and its derivatives were identified as potential HIV-1 inhibitors with a multi-target mechanism of action []. They were found to inhibit both reverse transcriptase-associated functions (polymerase and RNase H) and HIV-1 integrase [].

Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate

  • Compound Description: This compound was found to form complex hydrogen bonding patterns, creating sheets through a combination of N-H⋯N, N-H⋯O and C-H⋯O interactions [].

Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate

  • Compound Description: This compound, an isomer of Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, exhibits a polarized molecular-electronic structure and forms chains of edge-fused rings via N-H⋯O and C-H⋯O hydrogen bonds [].
  • Relevance: This compound is another isomer of Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and also shares the methyl nitrobenzoate core structure with Methyl 4-nitro-3-(piperidin-1-yl)benzoate. The subtle change in the position of the amino group on the pyrazole ring results in significant differences in molecular packing and intermolecular interactions compared to its isomer []. This emphasizes the importance of positional isomerism in influencing the physical and chemical properties of a compound.

Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

  • Compound Description: The crystal structure of this compound reveals weak C—H⋯O hydrogen bonds linking molecules into chains along the a-axis direction [].

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Compound Description: This compound's crystal structure has been determined and reported, providing insights into its molecular geometry and packing [].

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N′-[(1E)-1-phenylethylidene]acetohydrazide

  • Compound Description: This compound's crystal structure reveals a dihedral angle of 64.46(7)° between the imidazole and benzene rings [].

Methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate

  • Compound Description: This compound, an isomer of the anti-cancer agent ethyl 4-(3-hydroxymethyl-3-methyltriazen-1-yl) benzoate, has a significantly shorter half-life at physiological pH [].

Methyl 4‐(3‐amino‐2,4‐dicyano‐5,6,7,8‐tetra­hydro­naphthalen‐1‐yl)benzoate

  • Compound Description: In this compound, the two benzene rings adopt a nearly perpendicular conformation []. Intermolecular hydrogen bonding interactions involving the amino group are observed in its crystal structure [].

3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde

  • Compound Description: The crystal structure of this compound shows a near co-planar arrangement between the benzene and imidazole rings [].
  • Compound Description: This compound, identified as a side product during the synthesis of an 8-nitro-1,3-benzothiazin-4-one (a class of potential anti-tuberculosis drug candidates), has been structurally characterized [].

4-nitro-2-{(E)-[2-(piperidin-1-yl)ethyl]iminomethyl}phenol

  • Compound Description: This Schiff base compound exists in a zwitterionic form, confirmed by crystallographic, NMR, and IR data []. The structure reveals a strong intramolecular hydrogen bond and the formation of hydrogen-bonded tapes in the crystal lattice [].

(1R)-2-[(3R,4S)-3-Methyl-4-(N-phenyl-N-propionylamino)piperidin-1-yl]-1-phenylethyl p-bromobenzoate

  • Compound Description: This compound is a brominated derivative of the potent opioid cis-beta-hydroxy-3-methylfentanyl (ohmefentanyl) [].

N-[(3R,4S)-1-[(2S)-2-(4-bromophenyl)-2-hydroxyethyl]-3-methyl-piperidin-4-yl]-N-phenylacrylamide

  • Compound Description: This compound, another brominated derivative of the potent opioid ohmefentanyl, has a specific stereochemistry at two of its three asymmetric carbon atoms, which was determined to assign the proper configuration of two of ohmefentanyl's eight possible stereoisomers [].

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a highly potent and selective CGRP receptor antagonist discovered through structure-based drug design [].

1-{3-[(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino]piperidin-1-yl}propan-1-one

  • Compound Description: This compound was synthesized as an inhibitor of glycogen synthase kinase-3β [].

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

  • Compound Description: BI 1356 is a novel, potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor under clinical development for type 2 diabetes []. It exhibits a long duration of action, inhibiting DPP-4 more effectively than vildagliptin, sitagliptin, saxagliptin, and alogliptin [].

1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt (Palosuran, ACT-058362)

  • Compound Description: Palosuran is a new, potent, and specific antagonist of the human urotensin receptor (UT receptor) []. It exhibits a high affinity for the UT receptor in the low nanomolar range, inhibiting Urotensin-II (U-II) binding, calcium mobilization, and mitogen-activated protein kinase phosphorylation [].

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    • Compound Description: VCHSR is an analog of SR141716A, lacking the hydrogen bonding potential at the C3 position of the pyrazole ring []. It acts as a neutral antagonist at the wild-type CB1 receptor, unlike SR141716A, which exhibits inverse agonism [].

    1-(2',4'-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide

    • Compound Description: This compound and its 6-chloro analog are potent and selective CB2 cannabinoid receptor ligands, exhibiting agonist activity in an in vitro model based on human promyelocytic leukemia HL-60 cells [].

    1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexyilamine-1,4-dihydroindeno[1,2-c] pyrazole-3-carboxamide (2a)

    • Compound Description: 2a is an analog of 1-(2',4'-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide with single-digit nanomolar affinity for cannabinoid CB2 receptors and agonist activity in an in vitro model based on human promyelocytic leukemia HL-60 cells [].

    6-Methyl-2-oxo-N-(4-(Piperidin-1-yl) Phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide

    • Compound Description: This compound represents a scaffold used to develop a series of Biginelli dihydropyrimidines, synthesized using 4-fluoro nitrobenzene, piperidine, ethyl acetoacetate, urea, and various aldehydes []. These derivatives were subsequently screened for antimicrobial, antifungal, and antimalarial activities [].

    2-{[(4-iminiumyl-3-methyl-1,4-dihydropyridin-1-yl)methyl]carbamoyl}benzoate hemihydrate

    • Compound Description: This zwitterionic compound exhibits a network of hydrogen bonds and offset π–π stacking interactions in its crystal structure [].

    (3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl) -amino]-methyl}piperidin-1-yl]-methadone (F 13640)

    • Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist that produces analgesia in a rat model of trigeminal neuropathic pain []. Unlike morphine, F 13640's antiallodynic effect does not diminish with time and potentially even increases, suggesting a unique mechanism of action involving inverse tolerance and cooperation with nociceptive stimulation [].

    3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)

    • Compound Description: CP-690,550 is a clinically relevant Janus kinase 3 (Jak3) inhibitor []. The study examining its chirality, conformation, and kinase inhibition revealed that only the enantiopure 3R,4R isomer effectively blocked Jak3-dependent Stat5 phosphorylation [].

    1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

    • Compound Description: JHU75528 is a novel ligand for the cerebral cannabinoid receptor (CB1), designed as a potential radioligand for PET imaging [].

    1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

    • Compound Description: JHU75575, similar to JHU75528, is a novel CB1 receptor ligand developed as a potential PET radioligand []. It exhibits high binding affinity and lower lipophilicity compared to Rimonabant and AM281, currently available CB1 imaging agents [].

    Properties

    CAS Number

    1272756-51-0

    Product Name

    Methyl 4-nitro-3-(piperidin-1-yl)benzoate

    IUPAC Name

    methyl 4-nitro-3-piperidin-1-ylbenzoate

    Molecular Formula

    C13H16N2O4

    Molecular Weight

    264.28 g/mol

    InChI

    InChI=1S/C13H16N2O4/c1-19-13(16)10-5-6-11(15(17)18)12(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3

    InChI Key

    GTVOKHKXEHXEHT-UHFFFAOYSA-N

    SMILES

    COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCCCC2

    Canonical SMILES

    COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCCCC2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.